molecular formula C24H21ClN4OS B11980506 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide CAS No. 303092-76-4

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11980506
CAS No.: 303092-76-4
M. Wt: 449.0 g/mol
InChI Key: RKFXAJIISNHLPL-VULFUBBASA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for developing new drugs.

    Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

Properties

CAS No.

303092-76-4

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-17-8-2-3-9-18(17)14-26-28-23(30)16-31-24-27-21-12-6-7-13-22(21)29(24)15-19-10-4-5-11-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

RKFXAJIISNHLPL-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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